5-(Phenanthren-9-YL)-1,3-diphenyl-4,5-dihydro-1H-pyrazole
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Overview
Description
5-(Phenanthren-9-YL)-1,3-diphenyl-4,5-dihydro-1H-pyrazole is a complex organic compound that features a phenanthrene moiety attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenanthren-9-YL)-1,3-diphenyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenanthrene-9-carbaldehyde with hydrazine hydrate and acetophenone in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(Phenanthren-9-YL)-1,3-diphenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form phenanthrenequinone derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted phenanthrene and pyrazole derivatives.
Scientific Research Applications
5-(Phenanthren-9-YL)-1,3-diphenyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 5-(Phenanthren-9-YL)-1,3-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenanthrene moiety can intercalate with DNA, potentially leading to anti-cancer effects. The pyrazole ring can interact with various proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Uniqueness
5-(Phenanthren-9-YL)-1,3-diphenyl-4,5-dihydro-1H-pyrazole is unique due to its combination of a phenanthrene moiety with a pyrazole ring. This structural feature imparts distinct photophysical properties, making it suitable for applications in fluorescence-based research and organic electronics. Additionally, its potential biological activities set it apart from other similar compounds .
Properties
CAS No. |
324747-21-9 |
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Molecular Formula |
C29H22N2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-phenanthren-9-yl-2,5-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C29H22N2/c1-3-11-21(12-4-1)28-20-29(31(30-28)23-14-5-2-6-15-23)27-19-22-13-7-8-16-24(22)25-17-9-10-18-26(25)27/h1-19,29H,20H2 |
InChI Key |
IZPSCRZHHZELAT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
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